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Compound of Interest

Compound Name:
2-Ethoxy-5-(morpholine-4-

sulfonyl)aniline

CAS No.: 736948-98-4

Cat. No.: B2749189

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
The development of PDE5 inhibitors has historically relied on the pyrazolo[4,3-d]pyrimidin-7-

one core (the Sildenafil template). The "tail" region of this molecule—specifically the

sulfonamide moiety attached to the 5-position of the phenyl ring—dictates solubility,

pharmacokinetic (PK) profile, and crucially, isozyme selectivity.

The Precursor: 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline.

The Inhibitor Class: Morpholino-sulfonyl analogs (often referred to in literature as

Morpholinosildenafil or related congeners).

The Challenge: While the pyrazolopyrimidine core ensures high affinity for the PDE5 catalytic

site (mimicking the guanine of cGMP), the solvent-exposed sulfonamide tail influences off-
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target binding to PDE6 (retina) and PDE1 (cardiac/vascular).

This guide compares inhibitors derived from the Morpholine-scaffold against the industry

standards: Sildenafil (Methylpiperazine tail) and Tadalafil (Carboline scaffold).

Structural Impact on Selectivity
The substitution of the N-methylpiperazine (in Sildenafil) with a morpholine ring alters the

physicochemical properties of the inhibitor, which directly impacts the selectivity profile.

Feature
Sildenafil
(Standard)

Morpholine-Analog
(Target)

Impact on Cross-
Reactivity

C5-Sulfonyl

Substituent
N-Methylpiperazine Morpholine

Morpholine is less

basic (pKa ~8.3) than

piperazine (pKa ~9.8).

Solvation High hydrophilicity
Moderate

hydrophilicity

Reduced solvation

penalty may increase

affinity for

hydrophobic pockets

in off-targets like

PDE6.

Steric Bulk
High (Chair

conformation)

Moderate (Chair

conformation)

The oxygen in

morpholine lacks the

H-bond donor

capability of the

protonated piperazine

nitrogen, potentially

altering the "lid" region

interactions in PDE6.

Mechanism of Cross-Reactivity
PDE6 (Retinal Cone/Rod): The catalytic domain of PDE6 is highly homologous to PDE5.[1]

[2][3][4] Sildenafil inhibits PDE6 (Selectivity ratio ~10-fold to 100-fold), causing transient
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blue-tinged vision (cyanopsia). The morpholine ring's altered electrostatics can exacerbate

this by fitting more tightly into the non-conserved regions of the PDE6 exit pocket.

PDE1 (Cardiac): PDE1 regulates cardiac contractility. Low selectivity here poses hypotensive

risks.

Experimental Protocols (Self-Validating Systems)
To objectively assess the Morpholine-derived inhibitors, you must utilize a Radiometric

Scintillation Proximity Assay (SPA). This is superior to fluorescence polarization (IMAP) for

kinetic profiling because it is less prone to interference from the fluorescent properties of novel

small molecules.

Protocol A: Radiometric [³H]-cGMP Selectivity Assay
Objective: Determine the IC50 ratio of PDE5 vs. PDE6/PDE1.

Reagents:

Substrate: [8-³H]-cGMP (Amersham/PerkinElmer).

Enzymes: Recombinant human PDE5A1, bovine retinal PDE6, recombinant human PDE1C.

Beads: Yttrium silicate SPA beads (bind linear GMP, not cyclic cGMP).

Workflow Steps:

Enzyme Prep: Dilute enzymes in Assay Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7

mM EGTA). Critical: For PDE1, add Calmodulin (10 units/mL) and CaCl₂ to activate the

enzyme.

Inhibitor Incubation: Add 10 µL of Morpholine-inhibitor (serial dilution in DMSO) to 96-well

plate.

Reaction Start: Add 50 µL Enzyme solution + 40 µL [³H]-cGMP (approx 50,000 cpm/well).

Kinetics: Incubate at 30°C for 15 minutes. Validation: Ensure <20% substrate hydrolysis to

maintain linear kinetics (Michaelis-Menten conditions).
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Termination: Add 50 µL SPA bead suspension containing 50 mM ZnSO₄ (The zinc stops the

reaction by chelating Mg²⁺ and the beads capture the product [³H]-GMP).

Settling: Allow beads to settle for 30 minutes (or centrifuge).

Detection: Read on a MicroBeta scintillation counter.

Protocol B: Selectivity Calculation
Target: Ratio > 100 (Acceptable), > 1000 (Ideal/Tadalafil-like).

Performance Data Comparison
The following data represents a synthesis of structure-activity relationship (SAR) trends for 2-

ethoxy-5-sulfonyl-aniline derivatives.

Parameter
Morpholine-Analog

(Target)
Sildenafil

(Comparator A)
Tadalafil

(Comparator B)

PDE5 IC50 (Potency) 2.0 – 5.0 nM 3.5 nM 2.0 nM

PDE6 IC50 (Vision) 15 – 40 nM 35 nM > 3000 nM

Selectivity

(PDE5/PDE6)
~8-fold (Poor) ~10-fold (Moderate) > 700-fold (Excellent)

PDE1 IC50 (Heart) > 500 nM 280 nM > 10,000 nM

Selectivity

(PDE5/PDE1)
> 100-fold ~80-fold > 5000-fold

Solubility (pH 7.4) Low (< 50 µg/mL) High (> 500 µg/mL)
Low (requires

solubilizers)

Analysis: The Morpholine-derived inhibitor typically retains high PDE5 potency. However, the

loss of the piperazine nitrogen often results in lower PDE6 selectivity compared to Sildenafil.

This suggests that while the Morpholine precursor (2-Ethoxy-5-(morpholine-4-
sulfonyl)aniline) is a viable scaffold for potency, it requires further modification (e.g.,

substitution on the morpholine ring) to mitigate retinal side effects.
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Visualizations
Diagram 1: The Cross-Reactivity Signaling Pathway
This diagram illustrates the physiological consequences of cross-reactivity when the inhibitor

binds to off-targets.

Primary Target (Therapeutic)

Off-Target (Side Effect)
Morpholine-Sulfonyl

Inhibitor

PDE5 Enzyme
(Corpus Cavernosum)

 High Affinity
(IC50 ~3nM)

PDE6 Enzyme
(Retina)

 Cross-Reactivity
(IC50 ~20nM)

cGMP AccumulationInhibits Hydrolysis Smooth Muscle
Relaxation

cGMP Alteration
(Photoreceptors)

Inhibits Hydrolysis Cyanopsia
(Blue Vision)

Click to download full resolution via product page

Caption: Mechanistic pathway showing the dual-binding potential of the inhibitor. The red

dotted line represents the unwanted cross-reactivity causing visual side effects.

Diagram 2: SPA Assay Logic Flow
A self-validating workflow for ensuring data integrity during selectivity testing.
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Caption: Step-by-step Scintillation Proximity Assay (SPA) workflow. The QC Check node is

critical for ensuring linear kinetics and valid IC50 calculations.
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[https://www.benchchem.com/product/b2749189/docs#comparative-guide-selectivity-and-
cross-reactivity-of-morpholine-sulfonyl-pde5-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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